molecular formula C6H7FN2O2 B2682146 Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1864014-49-2

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2682146
CAS No.: 1864014-49-2
M. Wt: 158.132
InChI Key: JGBDIFUQXGCTRN-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common route involves the reaction of 5-fluoro-1-methyl-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the fluorine atom.

    Hydrolysis: 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the pyrazole ring.

Scientific Research Applications

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy in its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
  • Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
  • Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

methyl 5-fluoro-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBDIFUQXGCTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864014-49-2
Record name methyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate
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